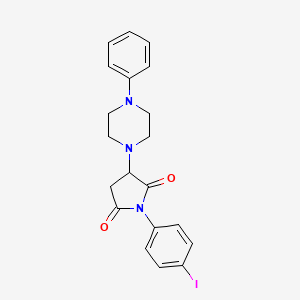![molecular formula C21H26N2O4S B5164158 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide, also known as BMS-986142, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the TYK2 enzyme, which is involved in the regulation of the immune system.
Mecanismo De Acción
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide is a selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and IFN-α/β. Inhibition of TYK2 can modulate the immune response and reduce inflammation. 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide binds to the ATP-binding site of TYK2 and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has been shown to be a potent and selective inhibitor of TYK2 in vitro and in vivo. In preclinical studies, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has demonstrated efficacy in reducing inflammation and disease activity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, there are also some limitations to consider. For example, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide may have off-target effects on other JAK family members, which could limit its specificity. In addition, the efficacy and safety of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide in humans are still being evaluated in clinical trials.
Direcciones Futuras
There are several future directions for the research and development of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide. One area of focus is the evaluation of its efficacy and safety in clinical trials for the treatment of autoimmune diseases. Another area of interest is the exploration of its potential therapeutic applications in other areas, such as oncology. Finally, further studies are needed to better understand the mechanism of action and potential off-target effects of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide.
Métodos De Síntesis
The synthesis of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide involves the reaction of 2-methyl-4-nitrophenol with benzylamine to form 2-methyl-4-[(benzylamino)methyl]phenol. This compound is then reacted with cyclopentylacetyl chloride to form 2-{4-[(benzylamino)methyl]-2-methylphenoxy}-N-cyclopentylacetamide. The final step involves the reaction of this compound with p-toluenesulfonyl chloride to form 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide.
Aplicaciones Científicas De Investigación
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. TYK2 is a key enzyme involved in the signaling pathways of various cytokines, including IL-12, IL-23, and IFN-α/β. Inhibition of TYK2 can modulate the immune response and reduce inflammation, making it a promising target for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-13-19(28(25,26)22-14-17-7-3-2-4-8-17)11-12-20(16)27-15-21(24)23-18-9-5-6-10-18/h2-4,7-8,11-13,18,22H,5-6,9-10,14-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBVIGITVUJYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)
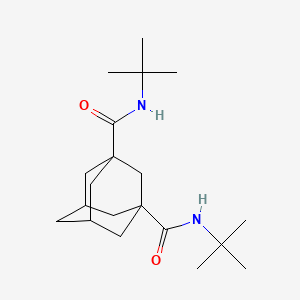
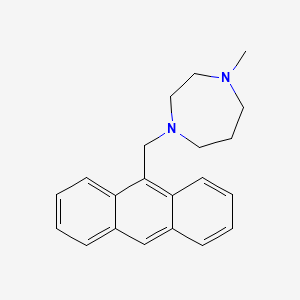
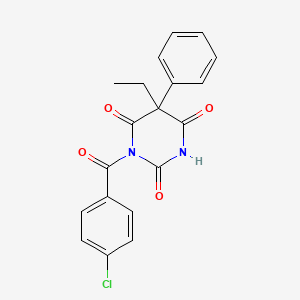
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
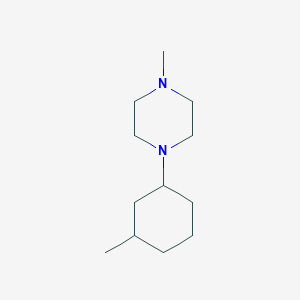
![4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)
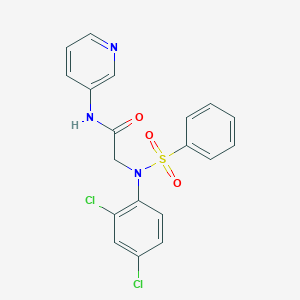
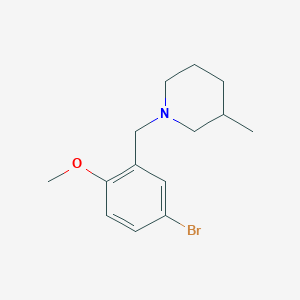
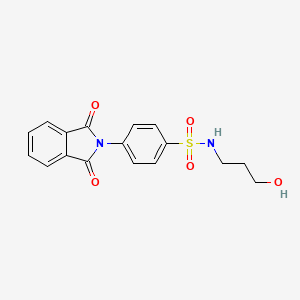
![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)
